molecular formula C25H24N4O2S B14727853 N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide CAS No. 7066-21-9

N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide

Cat. No.: B14727853
CAS No.: 7066-21-9
M. Wt: 444.6 g/mol
InChI Key: KAMAGZYKQMEBNR-UHFFFAOYSA-N
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Description

N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide is a complex organic compound with a molecular formula of C12H8N2S and a molecular weight of 444.5487 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with a sulfonamide group and a pyridin-3-ylmethylamino group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves multiple steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. The synthetic route often includes:

    Formation of the Pyridine Ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with sulfonyl chloride in the presence of a base.

    Attachment of the Pyridin-3-ylmethylamino Group: This is typically done through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable amine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

CAS No.

7066-21-9

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C25H24N4O2S/c30-32(31,24-13-14-25(28-18-24)27-17-23-12-7-15-26-16-23)29(19-21-8-3-1-4-9-21)20-22-10-5-2-6-11-22/h1-16,18H,17,19-20H2,(H,27,28)

InChI Key

KAMAGZYKQMEBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)NCC4=CN=CC=C4

Origin of Product

United States

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